molecular formula C12H13F3O2 B13683880 5-[3-(Trifluoromethyl)phenyl]pentanoic acid

5-[3-(Trifluoromethyl)phenyl]pentanoic acid

Cat. No.: B13683880
M. Wt: 246.22 g/mol
InChI Key: DISCWYIFZNIYAG-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]pentanoic acid is an organic compound with the molecular formula C12H13F3O2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Trifluoromethyl)phenyl]pentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)benzene and pentanoic acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Trifluoromethyl)phenyl]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl ring or the pentanoic acid chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted derivatives of the original compound.

Scientific Research Applications

5-[3-(Trifluoromethyl)phenyl]pentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-phenylpentanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but differs in the overall structure and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 5-[3-(Trifluoromethyl)phenyl]pentanoic acid imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C12H13F3O2

Molecular Weight

246.22 g/mol

IUPAC Name

5-[3-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C12H13F3O2/c13-12(14,15)10-6-3-5-9(8-10)4-1-2-7-11(16)17/h3,5-6,8H,1-2,4,7H2,(H,16,17)

InChI Key

DISCWYIFZNIYAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CCCCC(=O)O

Origin of Product

United States

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